molecular formula C11H10O2S B8581284 6-ethyl-1-benzothiophene-2-carboxylic acid

6-ethyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B8581284
M. Wt: 206.26 g/mol
InChI Key: GDIAROAOPDPLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-1-benzothiophene-2-carboxylic acid is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethyl group at the 6th position and a carboxylic acid group at the 2nd position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-ethyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ethyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the ethyl and carboxylic acid groups.

    2-Substituted Benzothiophenes: Compounds with various substituents at the 2nd position.

    6-Substituted Benzothiophenes: Compounds with different groups at the 6th position.

Uniqueness

6-ethyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in other benzothiophene derivatives .

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

6-ethyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H10O2S/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

GDIAROAOPDPLCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above 6-ethyl-2-ethoxycarbonylbenzo[b]thiophene (1.26 g) was dissolved in tetrahydrofuran (4 ml) and methanol (8 ml), and added thereto was lithium hydroxide monohydrate (677 mg), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was dissolved in water and the solution was made acidic with a 10% aqueous hydrochloric acid solution. The precipitates were collected by filtration and washed with water to give 6-ethylbenzo[b]thiophen-2-ylcarboxylic acid (1.15 g) as colorless crystals. ESI-1-Mass m/Z 205 (M−H). (4) The above 6-ethylbenzo[b]thiophen-2-ylcarboxylic acid was tread in a manner similar to Reference Example 47-(2) to give the desired 6-ethylbenzo[b]thiophene as colorless oil.
Name
6-ethyl-2-ethoxycarbonylbenzo[b]thiophene
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
677 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

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